molecular formula C9H6N2OS B1602188 7-Methoxybenzo[d]thiazole-2-carbonitrile CAS No. 7267-36-9

7-Methoxybenzo[d]thiazole-2-carbonitrile

Cat. No. B1602188
CAS RN: 7267-36-9
M. Wt: 190.22 g/mol
InChI Key: AFEIIROSUYPQNO-UHFFFAOYSA-N
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Description

7-Methoxybenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C9H6N2OS . It has a molecular weight of 190.22 . The compound is used in research and has potential applications in various fields .


Molecular Structure Analysis

The molecular structure of 7-Methoxybenzo[d]thiazole-2-carbonitrile can be represented by the SMILES notation: COC1=CC=CC2=C1SC(=N2)C#N . This indicates the presence of a methoxy group (OCH3), a benzothiazole group, and a carbonitrile group (C#N) in the molecule.


Physical And Chemical Properties Analysis

7-Methoxybenzo[d]thiazole-2-carbonitrile is a solid at room temperature . It has a molecular weight of 190.22 and a molecular formula of C9H6N2OS . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available from the current search results.

Scientific Research Applications

Synthesis and Biological Evaluation

7-Methoxybenzo[d]thiazole-2-carbonitrile and its derivatives have been synthesized for biological evaluation. For instance, novel compounds designed as dual inhibitors of CLK1 and DYRK1A kinases were synthesized, demonstrating potential in pharmacological applications (Loidreau et al., 2013).

Antimicrobial and Anticancer Properties

These compounds have shown promise in antimicrobial and anticancer research. In a study, derivatives exhibited significant inhibitory activities against various bacterial strains, suggesting their potential as antibacterial agents (Cui et al., 2018). Additionally, certain derivatives have demonstrated potent antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents (Lu et al., 2009).

Synthesis of Heterocyclic Compounds

7-Methoxybenzo[d]thiazole-2-carbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. These derivatives have been explored for their pharmacological properties, including anticonvulsant activity (Zhang et al., 2010). This highlights the versatility of 7-methoxybenzo[d]thiazole-2-carbonitrile in medicinal chemistry.

Application in Coordination Chemistry

This compound has also found applications in coordination chemistry. Complexes of 7-methoxybenzo[d]thiazole-2-carbonitrile with various transition metal ions have been synthesized and characterized (Al-amery, 2013). These complexes could have potential applications in various fields, including catalysis and materials science.

Crystal Structure Analysis

Moreover, the crystal structures of derivatives have been analyzed to understand their chemical properties and reactivity. For example, the structure of a derivative was confirmed using X-ray crystal analysis, offering insights into its stability and molecular interactions (Du & Wu, 2020).

properties

IUPAC Name

7-methoxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c1-12-7-4-2-3-6-9(7)13-8(5-10)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEIIROSUYPQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576940
Record name 7-Methoxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxybenzo[d]thiazole-2-carbonitrile

CAS RN

7267-36-9
Record name 7-Methoxy-2-benzothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7267-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Broudic, A Pacheco-Benichou, C Fruit, T Besson - Molecules, 2022 - mdpi.com
We report herein on a catalytic system involving palladium and copper to achieve the cyclization of N-arylcyanothioformamides and the synthesis of 2-cyanobenzothiazoles. The CH …
Number of citations: 2 www.mdpi.com

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